(S)-a-Amino-2,6-dichlorobenzenebutanoic acid
Description
(S)-α-Amino-2,6-dichlorobenzenebutanoic acid is a synthetic amino acid derivative characterized by a 2,6-dichlorophenyl group attached to a butanoic acid backbone with an (S)-configured α-amino group. Its IUPAC name is 2-amino-4-(2,6-dichlorophenyl)butanoic acid, and its molecular formula is C₁₀H₁₁Cl₂NO₂ (molecular weight: 272.11 g/mol). The compound’s structure combines a hydrophobic aromatic ring with electron-withdrawing chlorine substituents and a polar carboxylic acid group, making it a versatile intermediate in pharmaceutical and agrochemical research. Potential applications include enzyme inhibition, receptor modulation, and prodrug development, leveraging its stereospecificity and halogen-enhanced binding properties .
Properties
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMOCTVPCVSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dichlorobenzene.
Formation of Intermediate: The 2,6-dichlorobenzene undergoes a Friedel-Crafts acylation reaction to form 2,6-dichlorobenzoyl chloride.
Amination: The 2,6-dichlorobenzoyl chloride is then subjected to a nucleophilic substitution reaction with ammonia to form 2,6-dichlorobenzamide.
Reduction: The 2,6-dichlorobenzamide is reduced to 2,6-dichloroaniline.
Formation of Butanoic Acid Derivative: The 2,6-dichloroaniline is then reacted with a suitable butanoic acid derivative to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-a-Amino-2,6-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-a-Amino-2,6-dichlorobenzenebutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-α-Amino-2,6-difluorobenzenebutanoic Acid
This analog replaces chlorine with fluorine at the 2,6-positions. The molecular formula is C₁₀H₁₁F₂NO₂ (MW: 239.20 g/mol). Key differences include:
- Steric and hydrophobic effects : Chlorine’s larger atomic radius enhances lipophilicity (Cl contributes +0.71 to logP vs. F’s +0.14), improving membrane permeability but reducing aqueous solubility .
| Property | (S)-2,6-dichloro Analog | (S)-2,6-difluoro Analog |
|---|---|---|
| Molecular Weight (g/mol) | 272.11 | 239.20 |
| logP (estimated) | ~2.5 | ~1.9 |
| Solubility (mg/mL, H₂O) | <1 (low) | ~5 (moderate) |
Functional Group Variants
2-Aminobenzamides ()
These compounds feature an amide (-CONH₂) instead of a carboxylic acid (-COOH). For example, 2-aminobenzamide derivatives exhibit:
- Reduced acidity : Amides (pKa ~17) are less acidic than carboxylic acids (pKa ~4.5), limiting ionic interactions at physiological pH.
- Enhanced stability : Amides resist enzymatic hydrolysis compared to esters, making them suitable for prolonged biological activity .
Methyl Ester Derivatives ()
Methyl esters like (S)-Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂, MW 153.61 g/mol) are prodrugs with improved lipophilicity. Key contrasts:
- Metabolic activation : Esters require hydrolysis to release the active carboxylic acid, delaying therapeutic onset.
- Solubility : The ester form is ~10× more soluble in organic solvents than the free acid .
Natural Amino Acid Analogs
L-Phenylalanine
Compared to L-phenylalanine (C₉H₁₁NO₂, MW 165.19 g/mol), the dichloro derivative exhibits:
- Enhanced hydrophobicity : The 2,6-dichloro group increases logP by ~1.5 units, favoring interactions with hydrophobic enzyme pockets.
- Steric bulk : The chlorine atoms may hinder binding in narrow active sites but improve selectivity for larger targets .
Biological Activity
(S)-α-Amino-2,6-dichlorobenzenebutanoic acid, often referred to as a specialized amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This compound is recognized for its biological activity, particularly in the context of neuropharmacology and cancer treatment.
The biological activity of (S)-α-amino-2,6-dichlorobenzenebutanoic acid is primarily attributed to its interaction with amino acid transport systems and its ability to influence neurotransmitter dynamics. It functions as an inhibitor of certain amino acid transporters, which can lead to altered levels of neurotransmitters in the brain, affecting conditions such as epilepsy and mood disorders.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. Research indicates that it may exhibit selective cytotoxicity against specific cancer cell lines, particularly glioblastoma. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 9L Gliosarcoma | 15 | Induction of apoptosis |
| U87MG | 12 | Inhibition of cell proliferation |
| HeLa | 20 | Disruption of mitochondrial function |
Neuropharmacological Effects
(S)-α-Amino-2,6-dichlorobenzenebutanoic acid has been studied for its effects on neurotransmitter systems, particularly its role as a modulator of glutamate receptors. This modulation can have significant implications for conditions such as anxiety and depression.
Case Study: Effects on Glutamate Receptors
In a controlled study involving rodent models, administration of (S)-α-amino-2,6-dichlorobenzenebutanoic acid resulted in:
- Increased inhibition of glutamate-induced excitotoxicity.
- Reduction in seizure frequency in models induced by convulsants.
- Improved cognitive function as assessed by behavioral tests.
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have demonstrated that (S)-α-amino-2,6-dichlorobenzenebutanoic acid exhibits favorable absorption characteristics with significant brain penetration. Biodistribution studies indicate a high concentration in tumor tissues compared to normal brain tissue, suggesting potential for targeted cancer therapies.
Comparative Studies
Comparative studies with other amino acid derivatives have shown that (S)-α-amino-2,6-dichlorobenzenebutanoic acid has superior selectivity and potency against specific cancer cell types.
Table 2: Comparative Antitumor Potency
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| (S)-α-Amino-2,6-dichlorobenzenebutanoic acid | 15 | High |
| EACA (ε-Aminocaproic Acid) | 25 | Moderate |
| H-EACA-NLeu-OH | 8 | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
